An In-depth Technical Guide to 3-Hydroxy-2-methylbenzimidamide: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 3-Hydroxy-2-methylbenzimidamide: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 3-Hydroxy-2-methylbenzimidamide, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and analogous, well-characterized compounds. The content herein is intended to serve as a foundational resource, offering insights into its synthesis, predicted physicochemical properties, and potential areas of therapeutic investigation.
Introduction and Chemical Identity
3-Hydroxy-2-methylbenzimidamide, with the IUPAC name 3-hydroxy-2-methylbenzenecarboximidamide, is a small organic molecule featuring a benzimidamide core substituted with a hydroxyl and a methyl group. The benzimidamide functional group is a known pharmacophore present in a variety of biologically active compounds. The strategic placement of the hydroxyl and methyl groups on the benzene ring is anticipated to influence its electronic properties, solubility, and interactions with biological targets.
Predicted Physicochemical Properties
In the absence of direct experimental data, the physicochemical properties of 3-Hydroxy-2-methylbenzimidamide have been predicted based on its chemical structure. These predictions are valuable for guiding experimental design, such as selecting appropriate solvent systems for synthesis and purification, as well as for preliminary assessment of its drug-like properties.
| Property | Predicted Value | Reference/Method |
| Molecular Formula | C8H10N2O | - |
| Molecular Weight | 150.18 g/mol | [2][3] |
| XLogP3 | 1.4 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Topological Polar Surface Area | 58.6 Ų | [2] |
These properties are computationally derived and should be confirmed by experimental analysis.
Proposed Synthesis and Experimental Protocol
The synthesis of 3-Hydroxy-2-methylbenzimidamide can be approached through established methodologies for benzimidamide formation. A plausible synthetic route involves the Pinner reaction, which utilizes a nitrile as a precursor.
Proposed Synthetic Workflow
The proposed synthesis starts from the commercially available 3-hydroxy-2-methylbenzonitrile. This starting material undergoes a Pinner reaction with an alcohol (e.g., ethanol) under acidic conditions to form the corresponding imidate ester hydrochloride. Subsequent treatment of the imidate with ammonia or an ammonium salt will yield the target 3-Hydroxy-2-methylbenzimidamide.
Caption: Proposed synthetic workflow for 3-Hydroxy-2-methylbenzimidamide.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-hydroxy-2-methylbenzenecarboximidate hydrochloride (Imidate Ester Intermediate)
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Suspend 3-hydroxy-2-methylbenzonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes).
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Cool the mixture to 0°C in an ice bath.
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Bubble dry hydrogen chloride gas through the stirred suspension until saturation is achieved.
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Seal the reaction vessel and allow it to stir at room temperature for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure to obtain the crude imidate ester hydrochloride. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of 3-Hydroxy-2-methylbenzimidamide
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Dissolve the crude imidate ester hydrochloride from Step 1 in anhydrous ethanol.
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Cool the solution to 0°C.
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Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in ethanol until the solution is basic.
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Allow the reaction to stir at room temperature for 6-12 hours.
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Monitor the formation of the product by TLC.
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Once the reaction is complete, remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Self-Validating System: The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presence of characteristic peaks for the amidine protons and the aromatic protons in the NMR spectrum, the C=N and N-H stretching vibrations in the IR spectrum, and the molecular ion peak in the mass spectrum will validate the successful synthesis of 3-Hydroxy-2-methylbenzimidamide.
Potential Applications and Biological Relevance
While the biological activity of 3-Hydroxy-2-methylbenzimidamide has not been explicitly reported, the benzimidazole and benzamide scaffolds are present in numerous compounds with a wide range of therapeutic applications.[4][5][6]
Antimicrobial and Anthelmintic Potential
Substituted benzimidazoles are well-established as effective anthelmintic agents.[4] The mechanism often involves the disruption of microtubule formation in the parasites. It is plausible that 3-Hydroxy-2-methylbenzimidamide could exhibit similar activity. Furthermore, various benzimidazole derivatives have demonstrated antibacterial and antifungal properties.[6][7]
Anticancer Activity
Many benzamide derivatives have been investigated as anticancer agents, with some acting as inhibitors of histone deacetylases (HDACs).[8][9] The 3-hydroxybenzamide scaffold, in particular, is a known pharmacophore in this class of drugs.[9] Although the target molecule is a benzimidamide, the structural similarity suggests that it could be explored for its potential as an HDAC inhibitor or for other anticancer activities.
Other Potential Therapeutic Areas
The benzimidazole nucleus is a versatile scaffold found in drugs with diverse activities, including antiviral, antihypertensive, and anticoagulant properties. The specific substitution pattern of 3-Hydroxy-2-methylbenzimidamide may confer novel biological activities, and it represents a promising candidate for screening in various disease models.
Conclusion
3-Hydroxy-2-methylbenzimidamide is a molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its chemical nature, predicted properties, and a plausible synthetic route. The proposed experimental protocols are based on well-established chemical transformations and offer a starting point for its synthesis and subsequent biological evaluation. Further research is warranted to experimentally determine its physicochemical properties and to explore its potential as a therapeutic agent.
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